Ethyl 2-Fluoropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102760. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

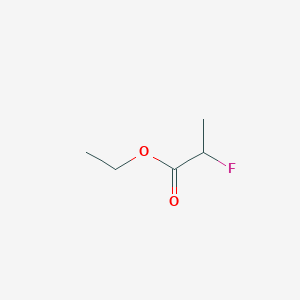

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-43-9 | |

| Record name | 349-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Fluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoropropionate (CAS Number: 349-43-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-fluoropropionate, a key fluorinated building block in organic synthesis. This document consolidates essential information on its physicochemical properties, detailed synthesis protocols, spectroscopic data, and significant applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental and process design.

| Property | Value | Reference |

| CAS Number | 349-43-9 | [1] |

| Molecular Formula | C₅H₉FO₂ | [1] |

| Molecular Weight | 120.12 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 121-125 °C | [2] |

| Density | 1.03 g/mL | [2] |

| Flash Point | 30 °C | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

| Refractive Index (n20/D) | 1.38 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.30 | t | 7.1 | -OCH₂CH ₃ |

| 1.55 | d | 6.8 | -CH(F)CH ₃ |

| 4.25 | q | 7.1 | -OCH ₂CH₃ |

| 4.95 | dq | 48.5, 6.8 | -CH (F)CH₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 14.0 | -OCH₂C H₃ |

| 16.5 (d, J = 23 Hz) | -CH(F)C H₃ |

| 62.0 | -OC H₂CH₃ |

| 88.0 (d, J = 185 Hz) | -C H(F)CH₃ |

| 169.0 (d, J = 26 Hz) | C =O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 | Strong | C-H stretch (alkane) |

| 1750 | Strong | C=O stretch (ester) |

| 1180 | Strong | C-O stretch (ester) |

| 1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 120 | 5 | [M]⁺ (Molecular Ion) |

| 101 | 15 | [M - F]⁺ |

| 73 | 100 | [M - OCH₂CH₃]⁺ |

| 45 | 40 | [OCH₂CH₃]⁺ |

| 29 | 50 | [CH₂CH₃]⁺ |

Synthesis of this compound

Several synthetic routes to this compound have been established, primarily involving nucleophilic fluorination. Below are detailed experimental protocols for key methods.

Synthesis from Ethyl 2-chloropropionate

This method involves a halogen exchange reaction.

Experimental Protocol:

-

To a solution of ethyl 2-chloropropionate (1 equivalent) in a suitable solvent such as acetonitrile, add a fluorinating agent like potassium fluoride (1.5-2 equivalents).

-

A phase-transfer catalyst, for instance, 18-crown-6 or tetrabutylammonium bromide, can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by distillation to yield this compound.

Synthesis from Ethyl Lactate

This route utilizes a deoxofluorination agent to convert the hydroxyl group to a fluorine atom.

Experimental Protocol:

-

In a fume hood, dissolve ethyl lactate (1 equivalent) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.2 equivalents) to the cooled solution while maintaining the temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtering, remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[3]

Synthesis of Nicotinic Acid Receptor Agonists

A significant application of this compound is in the synthesis of agonists for the nicotinic acid receptor GPR109A.[4] Nicotinic acid (niacin) is a well-known therapeutic agent for treating dyslipidemia.[4] Agonists of GPR109A can mimic the beneficial effects of niacin on lipid profiles. The fluorinated propionate moiety is a key structural feature in some of these synthetic agonists, contributing to their potency and selectivity.

Role in Signaling Pathways: The GPR109A Pathway

The activation of the G protein-coupled receptor GPR109A by its agonists, such as nicotinic acid or synthetic derivatives, initiates a signaling cascade within adipocytes. This pathway is central to the therapeutic effects on lipid metabolism.

Figure 1. GPR109A signaling pathway in adipocytes.

Activation of the GPR109A receptor by an agonist leads to the activation of an inhibitory G protein (Gi).[5] This, in turn, inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[5] The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[5] PKA is responsible for activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis).[5] Consequently, the inhibition of this pathway results in decreased lipolysis and a reduction in the release of free fatty acids from adipose tissue into the bloodstream.[5]

Agrochemical Synthesis

This compound is also a valuable precursor in the synthesis of various agrochemicals. The presence of the fluorine atom can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[3]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. May cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

References

- 1. This compound | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectrabase.com [spectrabase.com]

- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Ethyl 2-fluoropropionate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate (CAS No. 671-33-0) is a fluorinated ester of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom at the α-position of the propionate moiety imparts unique chemical and physical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides an in-depth overview of the core physical properties of this compound, presenting a compilation of quantitative data, detailed experimental protocols for their determination, and a logical workflow for property characterization.

Core Physical Properties

The physical characteristics of a compound are fundamental to its application in synthesis, formulation, and biological systems. The following table summarizes the key physical properties of this compound, compiled from various reputable sources. It is important to note that slight variations in reported values can occur due to differences in measurement conditions and sample purity.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₉FO₂ | - |

| Molecular Weight | 120.12 | g/mol |

| Boiling Point | 121 - 142 | °C |

| Melting Point | -29 | °C |

| Density | 0.997 - 1.03 | g/mL at 20°C |

| Refractive Index (n20/D) | 1.3750 - 1.38 | - |

| Flash Point | 29 - 30 | °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents.[1] | - |

| Appearance | Colorless to light yellow liquid.[1][2] | - |

Experimental Protocols

Accurate determination of physical properties is crucial for quality control and research applications. Below are detailed methodologies for measuring the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][4][5] The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.[3][6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated.[3] Convection currents will ensure uniform heating of the oil bath.[3]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3][6]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[7][8]

Apparatus:

-

Pycnometer (for high accuracy) or a graduated cylinder and an analytical balance.[7][9][10]

-

Analytical balance

-

Constant temperature water bath

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[7][9]

-

A known volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.[7][9]

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[7]

-

For higher accuracy, the measurement should be performed at a controlled temperature, as density is temperature-dependent.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.[11]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Lens cleaning tissue and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20°C by a circulating water bath.

-

Look through the eyepiece and adjust the control knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

If a color fringe is observed, adjust the chromatic dispersion compensator to eliminate it.

-

Read the refractive index value directly from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent and lens tissue after the measurement.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for Physical Property Determination.

Conclusion

This technical guide provides a consolidated resource on the core physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for accurate and reproducible measurements in the laboratory. Understanding these fundamental properties is essential for the effective utilization of this versatile fluorinated building block in the development of new chemical entities.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 349-43-9 [chemicalbook.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. athabascau.ca [athabascau.ca]

Ethyl 2-fluoropropionate synonyms and IUPAC name

Introduction for Researchers and Drug Development Professionals

Ethyl 2-fluoropropionate is a fluorinated organic compound that serves as a critical building block in synthetic organic chemistry.[1] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of a fluorine atom can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] This document provides core nomenclature details for this versatile reagent.

Nomenclature and Synonyms

The precise identification of chemical compounds is fundamental to research and development. The internationally recognized IUPAC name for this compound is ethyl 2-fluoropropanoate .[2][3]

For ease of reference and to aid in literature and database searches, a compilation of its common synonyms is provided below.

| Synonym | Reference |

| This compound | [2][3][4] |

| Ethyl α-fluoropropionate | [2][4] |

| 2-Fluoropropanoic acid ethyl ester | [2][3][4] |

| 2-Fluoropropionic acid ethyl ester | [1][3] |

| Propanoic acid, 2-fluoro-, ethyl ester | [3][4] |

| NSC 102760 | [2][4] |

digraph "Nomenclature_Hierarchy" { graph [ layout = dot, rankdir = TB, bgcolor = "#F1F3F4", fontname = "Arial", fontsize = 12, label = "Nomenclature for Ethyl 2-fluoropropanoate", labelloc = t, nodesep = 0.6, ranksep = 0.5 ];node [ style = "filled", shape = "record", fontname = "Arial", fontsize = 10, margin = 0.2 ];

"IUPAC_Name" [ label = "{IUPAC Name | ethyl 2-fluoropropanoate}", fillcolor = "#4285F4", fontcolor = "#FFFFFF", shape = "rectangle" ];

"Common_Name" [ label = "{Common Name | this compound}", fillcolor = "#34A853", fontcolor = "#FFFFFF", shape = "rectangle" ];

"Synonyms" [ label = "{Synonyms | Ethyl α-fluoropropionate | 2-Fluoropropanoic acid ethyl ester | 2-Fluoropropionic acid ethyl ester | ...}", fillcolor = "#FBBC05", fontcolor = "#202124", shape = "rectangle" ];

"CAS_Number" [ label = "{CAS Registry Number | 349-43-9}", fillcolor = "#EA4335", fontcolor = "#FFFFFF", shape = "rectangle" ];

// Relationships"IUPAC_Name" -> "Common_Name" [ dir = "both", color = "#5F6368", arrowhead = "normal", arrowtail = "none", label = " is equivalent to", fontcolor = "#202124", fontsize = 9 ];

"Common_Name" -> "Synonyms" [ color = "#5F6368", arrowhead = "normal", label = " has other", fontcolor = "#202124", fontsize = 9 ];

"IUPAC_Name" -> "CAS_Number" [ color = "#5F6368", arrowhead = "normal", label = " identified by", fontcolor = "#202124", fontsize = 9 ]; }

Caption: Relationship between IUPAC name, common name, and synonyms.

References

Spectroscopic Profile of Ethyl 2-Fluoropropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-fluoropropionate (C₅H₉FO₂). The information is tailored for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₃ (propionate) |

| Data not available in search results | Data not available in search results | Data not available in search results | -CHF- |

| Data not available in search results | Data not available in search results | Data not available in search results | -O-CH₂- |

| Data not available in search results | Data not available in search results | Data not available in search results | -CH₃ (ethyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results | -C H₃ (propionate) |

| Data not available in search results | -C HF- |

| Data not available in search results | -O-C H₂- |

| Data not available in search results | -C H₃ (ethyl) |

| Data not available in search results | C =O |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | C=O stretch |

| Data not available in search results | C-O stretch |

| Data not available in search results | C-F stretch |

| Data not available in search results | C-H stretch |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results | Molecular Ion [M]⁺ |

| Data not available in search results | Fragment Ions |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility and data interpretation. While specific experimental details for this compound were not available in the provided search results, the following are generalized yet detailed methodologies for obtaining NMR, IR, and MS data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any particulate matter.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., Varian A-60 or a modern 300-600 MHz instrument).[1] Typical acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is recorded. To obtain quantitative data where peak integrals are reliable, a longer relaxation delay (e.g., 5 times the longest T₁ relaxation time of the carbon nuclei) and a 90° pulse angle are used. For routine qualitative spectra, a shorter delay is often sufficient.

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

GC-MS Protocol: A capillary column suitable for separating volatile organic compounds is used in the GC. The oven temperature is programmed to ramp up to ensure good separation. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the molecular ion and its fragments.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-Fluoropropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-fluoropropionate in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines qualitative information, data on structurally similar compounds, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound

This compound (CAS No. 349-43-9) is a fluorinated ester with the chemical formula C₅H₉FO₂.[1] It is a colorless to light-yellowish liquid with a fruity odor.[1] Its molecular structure, featuring an ethyl ester group and a fluorine atom on the alpha-carbon of the propionate moiety, imparts unique physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a component in specialty materials. A clear understanding of its solubility is crucial for its application in reaction chemistry, formulation development, and purification processes.

Solubility of this compound: A Qualitative and Estimated Overview

This compound is generally described as being soluble in organic solvents while being sparingly soluble in water.[1] This is a characteristic trait for many esters of low to moderate molecular weight.[2][3]

For practical laboratory applications, the following table provides an estimated solubility profile of this compound. It is critical to note that these are estimations and should be experimentally verified for any precise application.

| Solvent Name | Chemical Formula | Solvent Type | Estimated Solubility of this compound (at 25°C) |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Miscible |

| Hexane | C₆H₁₄ | Non-polar | Miscible |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Non-polar | Miscible |

Experimental Protocol for Determining Liquid-Liquid Solubility

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the principle of preparing mixtures of known composition and analyzing the phases after equilibration.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Glass vials with airtight seals

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a refractometer

-

Syringes and syringe filters (chemically compatible)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Detailed Procedure

-

Preparation of Standards and Calibration:

-

Prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent.

-

Use these standards to calibrate the analytical instrument (GC-FID or refractometer). For GC-FID, generate a calibration curve by plotting peak area against concentration. For a refractometer, plot the refractive index against the mole fraction or volume fraction.

-

-

Sample Preparation and Equilibration:

-

In sealed glass vials, prepare mixtures of this compound and the solvent with varying compositions by mass or volume. It is recommended to cover a wide range of compositions.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required should be determined experimentally by analyzing samples at different time points until the composition of the phases remains constant.

-

-

Phase Separation and Sampling:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for the phases to separate if the components are not fully miscible.

-

If two phases are present, carefully withdraw a sample from each phase using a syringe. If only one phase is present, the components are miscible at that composition.

-

Filter the samples through a syringe filter to remove any undissolved micro-droplets.

-

-

Analysis:

-

Analyze the collected samples using the pre-calibrated GC-FID or refractometer to determine the concentration of this compound in each phase.

-

-

Data Interpretation:

-

If a single phase is observed across all compositions, the two liquids are miscible in all proportions under the experimental conditions.

-

If two phases are formed, the concentration of this compound in the solvent-rich phase represents its solubility in that solvent, and the concentration of the solvent in the this compound-rich phase is the solubility of the solvent in the analyte.

-

Analytical Methodologies for Quantification

A crucial aspect of determining solubility is the accurate quantification of the analyte in the solvent. The following section details two suitable analytical methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the separation and quantification of volatile organic compounds.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Pulsed-splitless injection is recommended for trace analysis, while a split injection is suitable for higher concentrations.

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 250 °C

-

-

Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10-20 °C/min to 230 °C, and a final hold for 2 minutes. This program should be optimized to ensure good separation from the solvent peak.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

Refractive Index Measurement

For binary mixtures, measuring the refractive index can be a simple and rapid method for determining composition, provided a good calibration curve is established.

Instrumentation and Procedure:

-

Instrument: A digital refractometer with temperature control.

-

Procedure:

-

Prepare a series of binary mixtures of this compound and the solvent with precisely known compositions (by mole fraction or volume fraction).

-

Measure the refractive index of each standard mixture at a constant temperature.

-

Create a calibration curve by plotting the refractive index versus the composition.

-

Measure the refractive index of the unknown sample (from the equilibrated phases) and determine its composition from the calibration curve.

-

The relationship between the composition and the refractive index of a binary mixture can be described by various mixing rules, such as the Arago-Biot, Gladstone-Dale, or Lorentz-Lorenz relations.[6][7][8]

The logical relationship for selecting an analytical method is outlined below:

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in readily available literature, its chemical structure and the properties of similar esters strongly suggest high solubility and likely miscibility with many common organic solvents. For applications requiring precise solubility values, the experimental protocols and analytical methods detailed in this guide provide a robust framework for their determination. Researchers and drug development professionals are encouraged to perform their own solubility assessments as a critical step in process development and formulation.

References

- 1. Page loading... [guidechem.com]

- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl propionate | 105-37-3 [chemicalbook.com]

- 6. ajrconline.org [ajrconline.org]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-fluoropropionate (CAS No. 349-43-9), a fluorinated organic compound utilized in various chemical syntheses. The following sections detail the compound's properties, hazards, and safety protocols, presenting quantitative data in structured tables and illustrating key workflows through diagrams as mandated.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] Its fundamental physical and chemical properties are summarized below. These characteristics are crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉FO₂ | [1] |

| Molecular Weight | 120.12 g/mol | [1][3] |

| Boiling Point | 122.5-123 °C | [4] |

| 140-142 °C | [1] | |

| Density | 0.997 g/mL | [4] |

| Appearance | Clear colorless to light yellow liquid | [1][2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [1] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Monoisotopic Mass | 120.05865769 Da | [1][3] |

Section 2: Hazard Identification and Classification

This compound is classified as a flammable liquid.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source(s) |

| Flammable liquids | H226: Flammable liquid and vapor |

| Danger | [3][6] |

| Acute toxicity, oral | H301: Toxic if swallowed |

| Danger | [3] |

| Acute toxicity, dermal | H311: Toxic in contact with skin |

| Danger | [3] |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Warning | [3] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Warning | [3] |

| Acute toxicity, inhalation | H331: Toxic if inhaled |

| Danger | [3] |

The logical workflow for hazard identification and initial response is outlined in the diagram below.

Caption: Hazard Identification and Initial Response Workflow.

Section 3: First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken. It is imperative to consult a physician and show them the safety data sheet.[6]

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. | [6][7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. | [6][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [6][7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately. | [6][7] |

The decision-making process for first aid is illustrated in the following diagram.

Caption: First-Aid Decision-Making Process.

Section 4: Fire-Fighting Measures

This compound is a flammable liquid and vapor.[5][6] Appropriate fire-fighting measures are crucial for safety.

| Aspect | Protocol | Source(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [6][7] |

| Specific Hazards | Vapors may form explosive mixtures with air and travel to a source of ignition and flash back. Containers may explode when heated. | [8] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. | [6][7] |

Section 5: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

| Aspect | Protocol | Source(s) |

| Safe Handling | Avoid contact with skin and eyes.[6] Use in a well-ventilated place.[7] Wear suitable protective clothing.[7] Use non-sparking tools.[7] Prevent fire caused by electrostatic discharge.[7] | |

| Storage | Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed.[7] Store away from incompatible materials such as strong oxidizing agents.[8] |

The logical flow for safe handling and storage is presented below.

Caption: Safe Handling and Storage Workflow.

Section 6: Toxicological Information

Section 7: Accidental Release Measures

In the case of an accidental release, the following steps should be taken:

| Aspect | Protocol | Source(s) |

| Personal Precautions | Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas. | [6][7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | [6][7] |

| Containment and Cleaning | Pick up and arrange disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal. | [6][7] |

Section 8: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]

Experimental Protocols

The provided search results, consisting mainly of Material Safety Data Sheets, do not contain detailed experimental protocols for the determination of the physical, chemical, and toxicological properties. These documents are summaries of data for safety purposes and typically do not include the level of methodological detail found in primary research articles. For instance, while a boiling point is provided, the specific ASTM or ISO method used for its determination is not cited. Similarly, for toxicological data, the specific OECD or EPA test guideline followed is not detailed. Researchers requiring this level of detail would need to consult specialized chemical and toxicological databases or the primary scientific literature.

Disclaimer: This document is intended as an in-depth technical guide based on publicly available safety data. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the original manufacturer's SDS for the most current and complete information.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 349-43-9 [chemicalbook.com]

- 3. This compound | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 349-43-9 | TCI AMERICA [tcichemicals.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Thermochemical Properties of Ethyl 2-Fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of ethyl 2-fluoropropionate. Due to the limited availability of experimental data for this specific compound, this document presents a detailed analysis of its non-fluorinated analog, ethyl propionate, as a baseline. Furthermore, it outlines the established experimental protocols for determining key thermochemical parameters, offering a roadmap for future research and characterization of this compound. This guide is intended to be a valuable resource for researchers in drug development and materials science who require a thorough understanding of the energetic properties of fluorinated esters.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, impacting its reactivity, metabolic stability, and binding affinity. A thorough understanding of the thermochemical properties of this compound is crucial for process development, safety assessment, and computational modeling.

This guide summarizes the available physical data for this compound and provides a detailed thermochemical profile of the closely related compound, ethyl propionate. It also describes the standard experimental methodologies for determining essential thermochemical data, including enthalpy of formation, enthalpy of vaporization, and heat capacity.

Physical Properties of this compound

A summary of the known physical properties of this compound is presented in Table 1. These values are primarily sourced from chemical suppliers and should be considered as reference points.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉FO₂ | - |

| Molecular Weight | 120.12 g/mol | - |

| Boiling Point | 99 °C (lit.) | [1] |

| Density | 0.888 g/mL at 25 °C (lit.) | [1] |

| Vapor Pressure | 40 mm Hg (27.2 °C) | [1] |

| Flash Point | 54 °F | [1] |

| Melting Point | -73 °C (lit.) | [1] |

Thermochemical Properties of Ethyl Propionate (Analog)

Due to the absence of published experimental thermochemical data for this compound, this section details the properties of its non-fluorinated analog, ethyl propionate. This information, sourced from the NIST WebBook, serves as a valuable benchmark for estimating and understanding the properties of the fluorinated compound.[2]

Table 2: Thermochemical Properties of Ethyl Propionate

| Property | Value | Units | Method | Reference |

| Standard Molar Enthalpy of Formation (liquid) | -502.5 ± 1.1 | kJ/mol | Combustion Calorimetry | Mansson, 1972[3] |

| Standard Molar Enthalpy of Vaporization | 36.1 ± 0.2 | kJ/mol | - | - |

| Liquid Heat Capacity (Cp) | 200.90 | J/mol·K | - | Jimenez, et al., 1986[3] |

| Liquid Heat Capacity (Cp) | 199.58 | J/mol·K | - | Zabransky, et al., 1987[3] |

Note: The effect of α-fluorination on the enthalpy of formation is generally an increase in the magnitude of the negative value, indicating greater stability. The impact on enthalpy of vaporization and heat capacity can be more complex and is dependent on changes in intermolecular forces.

Experimental Protocols for Determining Thermochemical Properties

The following sections describe the standard experimental methodologies that can be employed to determine the key thermochemical properties of this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For organic compounds like this compound, this is typically determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

Caption: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.

Detailed Methodology:

-

Sample Preparation: A high-purity sample of this compound is essential. Purification can be achieved by distillation. The purity of the sample is then verified using techniques like gas chromatography-mass spectrometry (GC-MS). A precise mass of the liquid sample is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule or a polyethylene ampoule may be necessary.[4]

-

Calorimeter Setup: The crucible containing the sample is placed in a bomb calorimeter. A known amount of water is added to the bomb to dissolve the acid products of combustion (in this case, hydrofluoric acid). The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

-

Combustion: The bomb is placed in a well-insulated water jacket of the calorimeter. The temperature of the water is monitored with high precision. The sample is ignited electrically using a fuse wire.

-

Data Acquisition: The temperature of the water in the calorimeter is recorded before, during, and after the combustion. The temperature rise, once corrected for heat exchange with the surroundings, is used to calculate the energy released during the combustion.

-

Calculation of Enthalpy of Combustion: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the energy of combustion of the fuse wire and any auxiliary materials, as well as for the formation of nitric acid (from any nitrogen in the oxygen) and hydrofluoric acid.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound can then be calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by measuring the vapor pressure of the substance as a function of temperature.

Experimental Methods:

-

Ebullioscopic Method: This method involves measuring the boiling point of the liquid at different applied pressures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization can be derived. A Fischer-Labodest VLE apparatus can be used for these measurements.

-

Thermogravimetric Analysis (TGA): This is an indirect method where the rate of mass loss of a sample due to evaporation is measured as a function of temperature under a controlled atmosphere. The vapor pressure can be related to the rate of evaporation, and thus the enthalpy of vaporization can be determined.[5]

-

Gas Chromatography-Calorimetry: This technique combines gas chromatography with heat of solution measurements to determine the heat of vaporization.[6]

General Procedure (Ebullioscopic Method):

-

A sample of purified this compound is placed in an ebulliometer.

-

The pressure in the system is controlled using a vacuum pump and a pressure controller.

-

The liquid is heated, and the temperature at which it boils is precisely measured for a given pressure.

-

This measurement is repeated at several different pressures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Determination of Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the isobaric heat capacity (at constant pressure) is the most commonly measured value.

Experimental Method (Tian-Calvet Calorimetry):

Tian-Calvet calorimeters are highly sensitive heat-flux calorimeters suitable for measuring heat capacities of liquids.

Detailed Methodology:

-

A known mass of the purified this compound is hermetically sealed in a sample cell. An identical, empty cell is used as a reference.

-

The sample and reference cells are placed in the calorimeter, which is maintained at a constant temperature.

-

A programmed temperature ramp (heating or cooling) is applied to the calorimeter.

-

The differential heat flow between the sample and reference cells is measured. This differential heat flow is proportional to the heat capacity of the sample.

-

The calorimeter is calibrated using a substance with a well-known heat capacity, such as sapphire.

-

The heat capacity of the this compound is then calculated from the measured heat flow, the heating/cooling rate, and the mass of the sample. Measurements are typically performed over a range of temperatures to determine the temperature dependence of the heat capacity.[7]

Conclusion

While experimental thermochemical data for this compound is not currently available in the public domain, this guide provides a robust framework for its determination. By utilizing the provided data for the analogous compound, ethyl propionate, researchers can make reasonable initial estimates. The detailed experimental protocols for combustion calorimetry, vapor pressure measurements, and heat capacity determination offer a clear path for the experimental characterization of this compound. The acquisition of this data will be invaluable for the advancement of research and development in fields where this and similar fluorinated compounds are of interest.

References

An In-Depth Technical Guide to the Discovery and History of Ethyl 2-Fluoropropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoropropionate is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of a variety of specialty chemicals and pharmaceutical intermediates. The introduction of a fluorine atom at the α-position of the propionate moiety can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Historical Perspective and Discovery

The synthesis of this compound is closely tied to the broader development of organofluorine chemistry. One of the earliest documented methods for the preparation of α-fluoroesters involves the halogen exchange (Halex) reaction. A key publication in this area appeared in 1947 in the Recueil des Travaux Chimiques des Pays-Bas, which described the synthesis of 2-fluoropropionate esters from their corresponding 2-chloro precursors.[1] This foundational work laid the groundwork for subsequent refinements and the development of more efficient and milder fluorination methods.

Over the decades, the synthetic toolbox for accessing this compound has expanded significantly. The limitations of early methods, such as harsh reaction conditions and low to moderate yields, spurred the investigation of alternative starting materials and fluorinating agents. A notable advancement was the use of ethyl 2-bromopropionate, which generally exhibits higher reactivity towards nucleophilic fluoride sources. Further innovations include the fluorination of ethyl 2-hydroxypropionate (ethyl lactate), a readily available and renewable starting material, using modern deoxofluorinating reagents.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Halogen Exchange from Ethyl 2-Halopropionates: This classical approach involves the nucleophilic substitution of a halide (typically chloride or bromide) with a fluoride ion.

-

Fluorination of Ethyl 2-Hydroxypropionate (Ethyl Lactate): This method utilizes deoxofluorinating agents to replace the hydroxyl group with fluorine.

-

Direct Fluorination using Hydrogen Fluoride: A more industrial approach that employs anhydrous hydrogen fluoride as the fluorine source.

The following table summarizes the key quantitative data for various synthetic protocols.

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ethyl 2-chloropropionate | Potassium fluoride | None | 180-190 | Not Specified | 56 | [Recueil des Travaux Chimiques des Pays-Bas, 1947, 66, 424][1] |

| Ethyl 2-bromopropionate | Potassium fluoride | Tributylhexadecylphosphonium bromide | 60 | Not Specified | 80 | [Journal of Fluorine Chemistry, 1999, 99(2)][1] |

| Ethyl 2-bromopropionate | Potassium fluoride | Acetamide | 130-165 | Not Specified | 53 | [Bulletin de la Societe Chimique de France, 1964, 2254][1] |

| Ethyl 2-hydroxypropionate | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Dichloromethane | 25 | Not Specified | 73 | [Chemical Communications, 1999, (2), 215][1] |

| Ethyl 2-hydroxypropionate | Trifluoromethanesulfonyl fluoride | 1,3,5-Trimethylbenzene | -40 to 20 | Not Specified | 72 | [EP1780194][1] |

| Ethyl 2-chloropropionate | Hydrogen fluoride | Titanium tetrachloride | 60 | 24 h | 77.7 | [Guidechem][1] |

Experimental Protocols

Halogen Exchange from Ethyl 2-Chloropropionate (Based on the 1947 Method)

This protocol is based on the early work involving a high-temperature halogen exchange reaction.

Procedure: In a sealed reaction vessel, ethyl 2-chloropropionate and an excess of anhydrous potassium fluoride are heated to 180-190 °C with vigorous stirring. The reaction is monitored for the consumption of the starting material. Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration to remove the inorganic salts, followed by distillation to purify the this compound.

Halogen Exchange from Ethyl 2-Bromopropionate with Phase-Transfer Catalysis

This improved halogen exchange method utilizes a phase-transfer catalyst to facilitate the reaction at a lower temperature.

Procedure: To a stirred suspension of potassium fluoride in a suitable solvent, ethyl 2-bromopropionate and a catalytic amount of tributylhexadecylphosphonium bromide are added. The mixture is heated to 60 °C and stirred until the reaction is complete (as monitored by GC or TLC). The reaction mixture is then cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation.

Deoxofluorination of Ethyl 2-Hydroxypropionate using Deoxo-Fluor

This modern approach offers a milder alternative for the synthesis of this compound from a readily available starting material.

Procedure: To a solution of ethyl 2-hydroxypropionate (ethyl lactate) in an anhydrous solvent such as dichloromethane, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is added dropwise at room temperature (25 °C) under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified by distillation.

Direct Fluorination of Ethyl 2-Chloropropionate with Hydrogen Fluoride

This protocol describes an industrial-style synthesis using hydrogen fluoride.

Procedure: In a stainless steel reaction kettle, ethyl 2-chloropropionate, anhydrous hydrogen fluoride, and a catalytic amount of titanium tetrachloride are combined. The mixture is stirred and heated at 60°C for 24 hours. After the reaction period, the mixture is carefully poured into ice water and mixed thoroughly. The organic layer containing the crude this compound is separated using a separatory funnel. The crude product is then purified by distillation under reduced pressure.[1]

Characterization Data

The identity and purity of this compound are confirmed through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉FO₂ |

| Molecular Weight | 120.12 g/mol [2] |

| Boiling Point | 122-123 °C |

| Density | ~0.997 g/mL |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum typically shows a doublet for the methyl protons adjacent to the fluorine-bearing carbon, a doublet of quartets for the methine proton, a quartet for the methylene protons of the ethyl group, and a triplet for the terminal methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the carbonyl carbon, the carbon bearing the fluorine atom (with a large C-F coupling constant), and the carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band for the carbonyl (C=O) stretch, typically around 1750 cm⁻¹, and C-F stretching vibrations in the region of 1100-1000 cm⁻¹.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described above.

References

Key characteristics of alpha-fluorinated esters

An In-depth Technical Guide to the Core Characteristics of Alpha-Fluorinated Esters

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental characteristics of alpha-fluorinated esters, a class of organic compounds with significant and expanding roles in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a fluorine atom at the α-position of an ester imparts a unique combination of physicochemical and biological properties. This document outlines these properties, details relevant experimental methodologies, and presents key data for a comprehensive understanding.

Physicochemical Properties

The introduction of a fluorine atom at the alpha-position profoundly alters the electronic and conformational landscape of an ester molecule. These changes are critical to the rational design of molecules with desired pharmacological or material properties.

Electronic Effects

Fluorine is the most electronegative element, leading to a strong inductive effect (-I effect) when substituted at the α-carbon. This electron-withdrawing nature has several key consequences:

-

Increased Acidity of α-Protons: The inductive effect of fluorine stabilizes the conjugate base (carbanion) formed upon deprotonation of the α-carbon, thereby increasing the acidity of the remaining α-protons.

-

Enhanced Electrophilicity of the Carbonyl Carbon: By withdrawing electron density, the fluorine atom makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of their use as activated intermediates in synthesis[1].

-

High Polarity of the C-F Bond: The significant difference in electronegativity between carbon (2.5) and fluorine (4.0) creates a highly polarized Cδ+-Fδ- bond, which can engage in unique non-covalent interactions and influence molecular conformation[2][3].

Steric and Conformational Effects

Despite its high electronegativity, fluorine has a relatively small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å). This allows it to act as a bioisostere of hydrogen in some contexts. A key conformational phenomenon in α-fluorinated systems is the gauche effect .

-

Gauche Effect: In systems like 1,2-difluoroethane, the conformation where the two fluorine atoms are gauche (dihedral angle of ~60°) is more stable than the anti conformation (~180°). This counterintuitive effect is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital[3]. This conformational preference can be exploited to control the three-dimensional structure of molecules, influencing their binding to biological targets.

Bond Strength and Metabolic Stability

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) of approximately 488 kJ/mol (up to 130 kcal/mol)[2][3].

-

Metabolic Blocking: In drug development, a common metabolic liability is the oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom at a metabolically susceptible position with fluorine can effectively block this pathway due to the strength of the C-F bond[4][5]. This generally leads to increased metabolic stability, a longer in vivo half-life, and improved bioavailability of drug candidates[4][5][6].

Quantitative Physicochemical Data

The following table summarizes key quantitative data for ethyl fluoroacetate, a representative α-fluorinated ester, in comparison to its non-fluorinated analog, ethyl acetate, and the parent α-fluoro acid.

| Property | Molecule | Value | Source(s) |

| pKa | Fluoroacetic Acid (FCH₂COOH) | 2.59 | [7] |

| Acetic Acid (CH₃COOH) | 4.76 | ||

| logP (Octanol-Water) | Ethyl Fluoroacetate | 0.49 (Calculated) | |

| Ethyl Acetate | 0.73 (Experimental) | [8] | |

| C-F Bond Dissociation Energy | General Aliphatic C-F | ~115 kcal/mol (~481 kJ/mol) | |

| Benzyl Fluorides | ~98.8 kcal/mol (~413.2 kJ/mol) | [9] | |

| Boiling Point | Ethyl Fluoroacetate | 119.3 °C | [10][11] |

| Ethyl Acetate | 77.1 °C | [8] | |

| Density | Ethyl Fluoroacetate | 1.098 g/mL at 25 °C | [10][11] |

| Ethyl Acetate | 0.902 g/mL at 25 °C | [10] |

Synthesis and Reactivity

Synthetic Methodologies

Alpha-fluorinated esters are primarily synthesized via two main strategies: electrophilic fluorination and nucleophilic fluorination.

-

Electrophilic Fluorination: This is the most common approach, involving the reaction of an enolate (or its equivalent, like a silyl ketene acetal) with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used. This method can be rendered asymmetric through the use of chiral catalysts.

-

Nucleophilic Fluorination: This involves the displacement of a leaving group (e.g., halide, tosylate) at the α-position with a nucleophilic fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF).

References

- 1. nbinno.com [nbinno.com]

- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 3. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 9. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl fluoroacetate 98 459-72-3 [sigmaaldrich.com]

- 11. Ethyl fluoroacetate CAS#: 459-72-3 [m.chemicalbook.com]

Methodological & Application

Synthesis of Ethyl 2-Fluoropropionate from Ethyl 2-Chloropropionate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 2-fluoropropionate, a key intermediate in the production of fluorine-containing polymer optical fiber materials and pharmaceuticals. The synthesis is achieved through the nucleophilic substitution of the chlorine atom in ethyl 2-chloropropionate with fluorine. Two primary methodologies are presented: a direct fluorination using hydrogen fluoride with a Lewis acid catalyst, and a halogen exchange reaction employing potassium fluoride, optionally with a phase-transfer catalyst. This guide offers a comparative analysis of these methods, including reaction conditions, yields, and purification techniques, to assist researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of 2-fluoroacrylates, which are essential monomers for advanced polymer optical fibers. The introduction of a fluorine atom can significantly alter the biological and chemical properties of molecules, making this compound a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The conversion of the readily available ethyl 2-chloropropionate to its fluorinated counterpart is a critical industrial process. This document outlines two effective synthetic routes for this transformation.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic methods, allowing for a clear comparison of their efficiencies under various conditions.

Table 1: Synthesis of this compound using Hydrogen Fluoride and Lewis Acid Catalysts

| Catalyst | Reactant Ratio (Ethyl 2-chloropropionate:HF:Catalyst by mass) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Purity (%) |

| Titanium Tetrachloride | 1 : 1.2 : 0.02 | 60 | 24 | 77.7 | 87.0 | 98.2 (GC) |

| Tin Tetrachloride | 1 : 1.2 : 0.01 | 180 | 30 | 80.0 | 84.2 | 98.5 (GC) |

Table 2: Synthesis of this compound using Potassium Fluoride

| Fluorinating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Potassium Fluoride | None | 180-190 | Not Specified | 56 |

| Potassium Fluoride | Tributylhexadecylphosphonium bromide | 60 | Not Specified | 80 (from ethyl 2-bromopropionate) |

| Potassium Fluoride | Acetamide | 130-165 | Not Specified | 53 (from ethyl 2-bromopropionate) |

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental procedures.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Experimental Protocols

Method 1: Fluorination using Hydrogen Fluoride and Titanium Tetrachloride

This protocol is based on a high-yield synthesis utilizing anhydrous hydrogen fluoride in the presence of a Lewis acid catalyst.[1][2]

Materials:

-

Ethyl 2-chloropropionate (100 g)

-

Anhydrous Hydrogen Fluoride (120 g)

-

Titanium Tetrachloride (2.0 g)

-

Ice water

-

Stainless steel reaction kettle

Procedure:

-

Reaction Setup: In a stainless steel reaction kettle, add ethyl 2-chloropropionate (100 g) and titanium tetrachloride (2.0 g).

-

Addition of Fluorinating Agent: Carefully add anhydrous hydrogen fluoride (120 g) to the reaction mixture.

-

Reaction: Stir the mixture and heat to 60°C for 24 hours.

-

Work-up: After the reaction is complete, carefully pour the reaction solution into ice water and mix thoroughly.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the final product.

Expected Outcome:

This method has been reported to yield 68.5 g of this compound (77.7% yield) with a product selectivity of 87.0% and a purity of 98.2% as determined by Gas Chromatography (GC).[1]

Method 2: Halogen Exchange with Potassium Fluoride and a Phase-Transfer Catalyst

This method provides an alternative to the use of hazardous hydrogen fluoride by employing potassium fluoride. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield.

Materials:

-

Ethyl 2-chloropropionate

-

Potassium Fluoride (KF), spray-dried for best results

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)

-

Aprotic solvent (e.g., Acetonitrile or Sulfolane)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-chloropropionate, spray-dried potassium fluoride, and the phase-transfer catalyst in a suitable aprotic solvent.

-

Reaction: Heat the reaction mixture to a temperature appropriate for the chosen solvent and stir vigorously. The reaction progress can be monitored by GC.

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess KF).

-

Extraction: Wash the filtrate with water to remove any remaining salts and the phase-transfer catalyst. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by vacuum distillation.

Note on Phase-Transfer Catalysis:

Phase-transfer catalysts, such as quaternary ammonium salts (e.g., TBAB), facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the reaction with ethyl 2-chloropropionate occurs. This overcomes the low solubility of KF in many organic solvents, thereby increasing the reaction rate.

Safety Precautions

-

Hydrogen Fluoride: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Emergency calcium gluconate gel should be readily available in case of skin contact.

-

Lewis Acids: Titanium tetrachloride and tin tetrachloride are corrosive and react violently with water. Handle these reagents in a dry atmosphere (e.g., under nitrogen or argon).

-

General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated area.

Conclusion

The synthesis of this compound from ethyl 2-chloropropionate can be effectively achieved by two main routes. The hydrogen fluoride method offers high yields and selectivity but requires specialized equipment and stringent safety measures due to the hazardous nature of the reagents. The potassium fluoride method, particularly when enhanced with a phase-transfer catalyst, provides a safer alternative, although reaction conditions may need to be optimized to achieve comparable yields. The choice of method will depend on the available resources, safety infrastructure, and the desired scale of the synthesis.

References

Application Notes and Protocols: Ethyl 2-Fluoropropionate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-fluoropropionate as a versatile building block in organic synthesis, with a focus on its application in the construction of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols and quantitative data are provided for key transformations.

Introduction

This compound is a valuable fluorinated building block in organic synthesis.[1][2][3] The presence of a fluorine atom at the α-position of the ester imparts unique chemical reactivity and can significantly influence the biological properties of the final products.[2] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This document outlines the synthesis of this compound and its application in diastereoselective carbon-carbon bond formation.

Synthesis of this compound

This compound can be synthesized from its chloro-analogue, ethyl 2-chloropropionate, through a halogen exchange reaction. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound from Ethyl 2-Chloropropionate

Materials:

-

Ethyl 2-chloropropionate

-

Hydrogen fluoride (HF)

-

Titanium tetrachloride (TiCl₄)

-

Stainless steel reaction kettle

-

Ice water

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a stainless steel reaction kettle, add ethyl 2-chloropropionate (100 g), hydrogen fluoride (120 g), and titanium tetrachloride (2.0 g).

-

Stir the reaction mixture at 60 °C for 24 hours.

-